4-氟-7-甲基-1H-吲唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

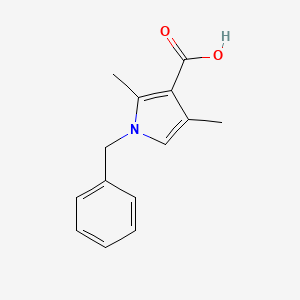

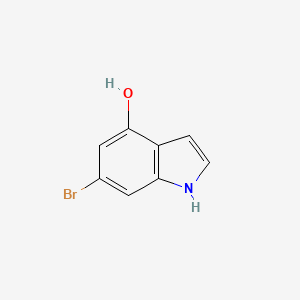

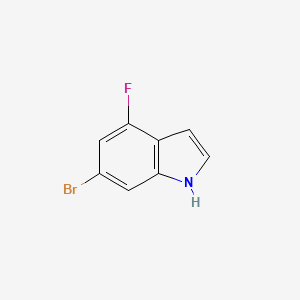

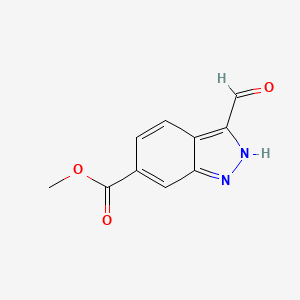

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C9H7N2OF . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4th position and a methyl group at the 7th position on the indazole ring, along with an aldehyde group at the 3rd position, makes this compound unique and of interest in various fields of research .

科学研究应用

染料敏化太阳能电池(DSSCs)

吲唑衍生物因其高度共轭结构而被用于染料敏化太阳能电池。 吲唑上的4-氟取代基可以增强其电子性质,使“4-氟-7-甲基-1H-吲唑-3-甲醛”成为在 DSSCs 中用作光敏剂的潜在候选者 .

配位化学

吲唑中的吡唑部分使它们能够与 Ir、Ln 和 Eu 等金属中心配位。 该化合物可用于形成异配或同配三线态光敏剂,这些光敏剂在配体到金属的能量转移过程中效率很高 .

分析化学

“4-氟-7-甲基-1H-吲唑-3-甲醛”的供应商提供了详细的分析数据,如 NMR、HPLC、LC-MS 和 UPLC,表明其在分析化学中的应用,用于方法开发和验证 .

专利申请

专利数据库中提到了吲唑衍生物与 PD-L1 拮抗剂相关的背景,表明“4-氟-7-甲基-1H-吲唑-3-甲醛”可能与抑制疾病通路中重要的蛋白质-蛋白质相互作用相关的研究有关 .

作用机制

Target of Action

It’s known that indazole derivatives, which 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole, a related compound, can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Indazole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might affect similar pathways.

Pharmacokinetics

Indazole derivatives are known to be biologically active compounds, suggesting that they have suitable adme properties for therapeutic applications .

Result of Action

Indazole derivatives are known to have various biologically vital properties, suggesting that 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde might have similar effects .

Action Environment

It’s known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, can be carried out in a slightly acidic environment . This suggests that the action of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might also be influenced by the acidity of its environment.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phen

属性

IUPAC Name |

4-fluoro-7-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVSRRPYMYSITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=C(NN=C12)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。